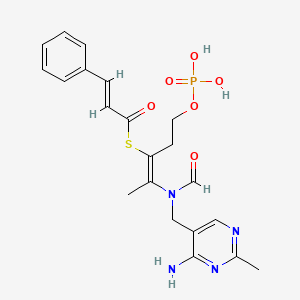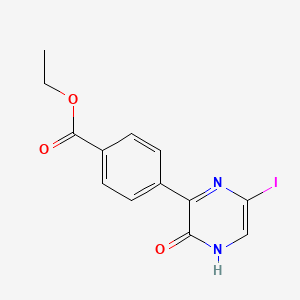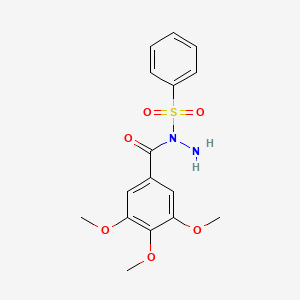![molecular formula C14H13F2NO3 B12088185 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)
1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves several synthetic routes. One common method includes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration by a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene, which is subsequently reduced via hydrogenation to yield 4-(chlorodifluoromethoxy)aniline . This aniline derivative can then be further processed to obtain the target compound.
Analyse Chemischer Reaktionen
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where the difluoromethoxy group can be replaced with other functional groups.
Common reagents used in these reactions include hydrogen fluoride, mixed acids, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
Wirkmechanismus
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying protein dynamics and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with similar compounds such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxyphenyl group but differs in its ethanamine structure.
2-[4-(Difluoromethoxy)phenyl]-5-ethoxy-1,3-oxazole-4-carboxylic acid: This compound contains a difluoromethoxyphenyl group and an oxazole ring, making it structurally distinct.
The uniqueness of this compound lies in its specific pyrrole-3-carboxylic acid structure, which imparts unique chemical and biological properties .
Eigenschaften
Molekularformel |
C14H13F2NO3 |
|---|---|
Molekulargewicht |
281.25 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO3/c1-8-7-12(13(18)19)9(2)17(8)10-3-5-11(6-4-10)20-14(15)16/h3-7,14H,1-2H3,(H,18,19) |
InChI-Schlüssel |
RKTUYRNNPXGSQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)

![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
amine](/img/structure/B12088146.png)







